molecular formula C13H24N2 B13258163 N-(dicyclopropylmethyl)-1-methylpiperidin-4-amine

N-(dicyclopropylmethyl)-1-methylpiperidin-4-amine

Cat. No.: B13258163
M. Wt: 208.34 g/mol
InChI Key: QNKYPDMZLHMYDB-UHFFFAOYSA-N
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Description

N-(dicyclopropylmethyl)-1-methylpiperidin-4-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a dicyclopropylmethyl group and a methyl group. Its distinct chemical properties make it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(dicyclopropylmethyl)-1-methylpiperidin-4-amine typically involves the reaction of dicyclopropylmethanimine hydrochloride with an amino acid ester, followed by reduction using sodium cyanoborohydride or triacetoxyborohydride

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

N-(dicyclopropylmethyl)-1-methylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(dicyclopropylmethyl)-1-methylpiperidin-4-one, while reduction could produce this compound derivatives with different substituents.

Scientific Research Applications

N-(dicyclopropylmethyl)-1-methylpiperidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(dicyclopropylmethyl)-1-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses .

Comparison with Similar Compounds

N-(dicyclopropylmethyl)-1-methylpiperidin-4-amine can be compared with other similar compounds, such as:

    N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine: Shares the dicyclopropylmethyl group but differs in the ring structure.

    N-(dicyclopropylmethyl)-1-methylpiperidin-4-one: An oxidized derivative of the compound.

    N-(dicyclopropylmethyl)-1-methylpiperidin-4-ol: A hydroxylated derivative.

These compounds highlight the unique structural features and reactivity of this compound, making it a distinct and valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H24N2

Molecular Weight

208.34 g/mol

IUPAC Name

N-(dicyclopropylmethyl)-1-methylpiperidin-4-amine

InChI

InChI=1S/C13H24N2/c1-15-8-6-12(7-9-15)14-13(10-2-3-10)11-4-5-11/h10-14H,2-9H2,1H3

InChI Key

QNKYPDMZLHMYDB-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NC(C2CC2)C3CC3

Origin of Product

United States

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